ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that features a benzotriazole moiety, an indole core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. The benzotriazole moiety can be introduced through reactions involving 1H-benzotriazole, which is known for its versatility and stability . The indole core can be synthesized through various methods, including Fischer indole synthesis or other cyclization reactions . The final compound is obtained by coupling the benzotriazole and indole intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzotriazole moiety can be reduced under specific conditions.
Substitution: The benzotriazole group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution may result in the replacement of the benzotriazole moiety with another functional group .
Scientific Research Applications
Ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, or antibacterial activities.
Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as UV filters and corrosion inhibitors.
Industrial Chemistry: It can be employed as a synthetic intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through π–π stacking interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.
5-Hexyl-1,2,3-benzotriazole: Known for its use as a corrosion inhibitor.
5-Dodecyl-1,2,3-benzotriazole: Also used as a corrosion inhibitor with a longer aliphatic chain.
Properties
IUPAC Name |
ethyl 5-[3-(benzotriazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-4-35-28(34)27-19(3)32(20-11-9-18(2)10-12-20)25-14-13-22(15-23(25)27)36-17-21(33)16-31-26-8-6-5-7-24(26)29-30-31/h5-15,21,33H,4,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSVBIUJHQRVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C4=CC=CC=C4N=N3)O)C5=CC=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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